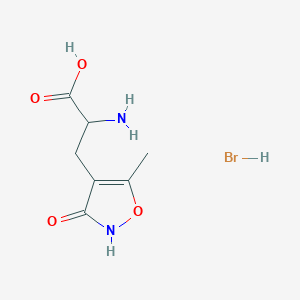

(RS)-AMPA hydrobromide

Beschreibung

Historical Context of AMPA Receptor Agonists in Neuropharmacology

The journey to understanding the brain's excitatory pathways has been a long one. Early research identified L-glutamate as a key excitatory neurotransmitter. nih.gov This led to the search for its corresponding receptors, resulting in the discovery of three main types: NMDA, Kainate, and AMPA receptors. nih.gov The AMPA receptor was initially named the "quisqualate receptor" after a naturally occurring agonist. wikipedia.org However, the development of the selective agonist α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) by researchers at the Royal Danish School of Pharmacy in Copenhagen led to the receptor being renamed in its honor. wikipedia.org This synthetic agonist, along with others derived from natural compounds like ibotenic acid and quisqualic acid, provided researchers with the tools to specifically activate and study this receptor type. researchgate.net

Significance of (RS)-AMPA Hydrobromide as a Research Tool

This compound is a glutamate analogue that acts as a potent and selective agonist for AMPA receptors, without significantly interacting with kainate or NMDA receptors. medchemexpress.commedchemexpress.com Its hydrobromide salt form offers the advantage of being more water-soluble, facilitating its use in various experimental settings. tocris.comrndsystems.com The specificity of this compound allows scientists to isolate and study the function of AMPA receptors in a variety of neuronal processes. lookchem.com By selectively activating these receptors, researchers can investigate their role in synaptic transmission, plasticity, and their involvement in both normal brain function and pathological conditions.

Overview of AMPA Receptor Function in the Central Nervous System

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). wikipedia.orgnih.govnih.gov When activated by glutamate or an agonist like (RS)-AMPA, these receptors undergo a conformational change, opening an ion channel that primarily allows the influx of sodium ions (Na+) and, in some cases, calcium ions (Ca2+) into the neuron. patsnap.com This influx of positive ions leads to the depolarization of the postsynaptic membrane, which is a critical step in the generation of an action potential and the propagation of nerve signals. nih.govpatsnap.com

These receptors are crucial for synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the cellular basis for learning and memory. patsnap.commdpi.com The number and composition of AMPA receptors at the synapse can be dynamically regulated, a process known as receptor trafficking. mdpi.com This trafficking is fundamental to long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses. nih.gov Alterations in AMPA receptor function and trafficking have been implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression. wikipedia.orgresearchgate.netmdpi.com

This article provides a focused examination of the pharmacological properties of this compound, a key synthetic agonist, at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The content adheres to a structured outline, detailing the compound's interaction with AMPA receptors, its influence on channel activity, and the modulatory role of auxiliary proteins.

Eigenschaften

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAHVIUZGLGASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017723 | |

| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171259-81-7 | |

| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electrophysiological Applications of Rs -ampa Hydrobromide

In Vitro Electrophysiology in Neuronal Cultures and Brain Slices

In vitro preparations, such as dissociated neuronal cultures and acute brain slices, provide an accessible and controlled environment to study the cellular and synaptic effects of (RS)-AMPA hydrobromide. These models are instrumental in dissecting the mechanisms underlying AMPA receptor function.

The whole-cell patch-clamp technique is a premier method for recording ionic currents from individual neurons with high resolution. springernature.comnih.gov Application of this compound in this context allows for the direct measurement of currents mediated by AMPA receptors.

Research in acute hippocampal slices from developing rats has shown that bath application of this compound (5 µM) for 30 seconds elicits a transient inward current in CA1 pyramidal cells. nih.govplos.org Interestingly, this agonist application induces a lasting depression of AMPA receptor-mediated synaptic transmission specifically in developing synapses (from postnatal day 7-13 rats), but not in more mature synapses (from rats older than postnatal day 26). nih.govplos.org This agonist-induced depression mimics and occludes stimulus-induced depression, suggesting that direct AMPA receptor activation is a sufficient trigger for this form of synaptic plasticity, which can lead to the silencing of AMPA receptors. nih.govplos.org

In a different brain region, the preBötzinger Complex which is involved in respiratory rhythm, local application of this compound onto inspiratory neurons was found to induce inward currents. nih.gov Studies showed that enhancing the activity of cAMP-dependent protein kinase (PKA) significantly increased the amplitude of these AMPA-induced currents, suggesting that PKA-mediated phosphorylation modulates AMPA receptor function and, consequently, the excitability of these respiratory neurons. nih.gov

Table 1: Whole-Cell Currents Evoked by this compound in Rat Brain Slices

This table summarizes the characteristics of whole-cell currents recorded in different neuronal populations in response to the application of this compound.

| Brain Region | Neuronal Type | Agonist Application | Observed Effect | Key Finding | Reference |

| Hippocampus (CA1) | Pyramidal Cells (P7-13) | 5 µM this compound | Transient inward current (250 ± 84 pA); Depression of subsequent synaptic transmission to 58 ± 9% of initial level. | Agonist application induces synaptic depression in developing synapses. | nih.gov, plos.org |

| Hippocampus (CA1) | Pyramidal Cells (>P26) | 5 µM this compound | Larger inward current than in P7-13 cells; No significant synaptic depression (101 ± 6% of initial level). | Mature synapses are resistant to AMPA-induced depression. | nih.gov, plos.org |

| Medulla (preBötC) | Inspiratory Neurons | Local ejection of (±)-AMPA hydrobromide | Inward current (289 ± 157 pA). | Direct activation of AMPA receptors in respiratory neurons. | nih.gov |

| Medulla (preBötC) | Inspiratory Neurons (with intracellular PKA catalytic subunit) | Local ejection of (±)-AMPA hydrobromide | Potentiated inward current (469 ± 335 pA after 40 min). | PKA enhances AMPA receptor currents. | nih.gov |

While whole-cell recordings measure the sum of currents from all channels on a cell, single-channel recordings provide insight into the properties of individual receptor channels. By reconstituting synaptosomal AMPA receptors into artificial lipid bilayers, researchers have characterized their fundamental properties. These synaptic AMPA receptors are activated by nanomolar concentrations of AMPA and exhibit multiple channel conductance states, typically ranging from 14 to 56 picosiemens (pS). nih.gov The kinetic analysis of these channels reveals complex gating behavior, with open and closed times best described by multiple exponential components and a tendency to open in bursts. nih.gov

Studies in oligodendrocyte precursor cells (OPCs), a type of glial cell, have also utilized single-channel analysis. In these cells, AMPA receptors are typically calcium-permeable. researchgate.net Non-stationary fluctuation analysis of glutamate-evoked currents in outside-out patches from OPCs revealed a weighted mean single-channel conductance of 34.1 pS. researchgate.net This research further demonstrated that AMPA receptor properties in glia are not static; activation of metabotropic glutamate receptors, for example, can modulate the single-channel conductance of these AMPA receptors. researchgate.net

Table 2: Single-Channel Properties of AMPA Receptors

This table details the conductance and kinetic characteristics of individual AMPA receptor channels as determined by single-channel recording techniques.

| Preparation | Method | Agonist | Conductance State(s) | Kinetic Properties | Reference |

| Murine Mossy Fiber Synaptosomes | Reconstitution in lipid bilayer | AMPA (nanomolar concentrations) | 14-56 pS (multiple states) | Bursting behavior; Open/closed times fit by 3 exponentials. | nih.gov |

| Rat CG4 OPCs | Outside-out patch; Fluctuation analysis | Glutamate (10 mM) | 34.1 pS (weighted mean) | Peak open probability of 0.79. | researchgate.net |

Excitatory postsynaptic currents (EPSCs) are the currents that flow through postsynaptic receptors in response to neurotransmitter release. This compound is used to study the component of these currents mediated specifically by AMPA receptors.

As mentioned previously, a key finding from studies in the developing rat hippocampus is that direct application of this compound causes a depression of AMPA receptor-mediated EPSCs. nih.gov In slices from young rats (P7-13), a 30-second application of 5 µM this compound depressed the EPSC amplitude to 58 ± 9% of the initial value. nih.govplos.org This effect was absent in mature animals, highlighting a developmental regulation of this form of plasticity. nih.govplos.org This agonist-induced depression was shown to be expressed as a complete loss of AMPA receptor signaling in a large fraction of the developing synapses, effectively creating "AMPA-silent" synapses without affecting NMDA receptor signaling. nih.govplos.org

In other studies, investigating the modulation of respiratory rhythm, it was found that enhancing the cAMP-PKA signaling pathway in preBötzinger complex neurons led to an increase in the frequency (to 195% of baseline) and amplitude (to 118% of baseline) of spontaneous EPSCs (sEPSCs). nih.gov This indicates that cellular signaling pathways can modulate ongoing AMPA receptor-mediated synaptic activity. nih.gov

Single-Channel Recordings of AMPA Receptor Activity

In Vivo Electrophysiological Studies

In vivo electrophysiology allows for the study of neuronal activity in the context of the intact, functioning brain. These experiments are crucial for understanding the physiological relevance of findings from in vitro work.

Local field potentials (LFPs) reflect the summed synaptic activity of a local population of neurons. Field recordings in the developing hippocampus have corroborated the findings from single-cell whole-cell recordings. nih.gov Application of this compound induced a long-lasting depression of the field excitatory postsynaptic potential (fEPSP) in developing synapses (to 58 ± 9% of the initial level), but not in mature synapses. nih.gov This confirms that agonist-induced depression of AMPA receptor signaling is a robust phenomenon that occurs at the network level in specific developmental windows. nih.gov

Furthermore, the role of AMPA receptors in shaping network oscillations is evident from studies where blocking these receptors with antagonists like NBQX abolishes fast oscillatory activity in the local field potential. d-nb.info This underscores the central role of AMPA receptor-mediated transmission in generating coordinated, high-frequency network activity. d-nb.info

Recording the firing activity (action potentials) of single neurons, or "single units," in vivo provides direct evidence of a drug's effect on neuronal output. Using multi-barrel microelectrodes for simultaneous drug application (microiontophoresis) and recording, researchers have studied the effects of this compound on individual neurons in the living brain.

In the CA1 region of the rat hippocampus, iontophoretic application of (RS)-AMPA reliably evokes an increase in the firing rate of pyramidal cells. researchgate.net This method allows for the direct comparison of cellular responses to different agonists. For instance, one study found that while both NMDA and (RS)-AMPA increased neuronal firing, the responses to NMDA were more significantly inhibited by the drug trifluoperazine than responses to AMPA, suggesting different downstream modulatory pathways are engaged by the two receptor types. researchgate.net

Another in vivo study in rats examined how the anesthetic ketamine affects AMPA-evoked responses in CA3 hippocampal pyramidal neurons. nih.gov The firing rate of these neurons was increased by the iontophoretic application of AMPA hydrobromide. This study demonstrated that ketamine administration could modulate these AMPA-mediated responses, highlighting the complex interactions between different neurotransmitter systems in the intact brain. nih.gov

Table 3: Summary of In Vivo Single-Unit Activity in Response to this compound

This table presents findings from in vivo single-unit recordings where this compound was applied directly onto neurons to assess its effect on their firing patterns.

| Brain Region | Neuronal Type | Method | Observed Effect of (RS)-AMPA | Key Finding | Reference |

| Hippocampus (CA1) | Pyramidal Cells | Microiontophoresis | Increased firing rate (spikes/sec). | Provides a direct measure of AMPA receptor-mediated excitation in vivo. | researchgate.net |

| Hippocampus (CA3) | Pyramidal Neurons | Microiontophoresis | Increased firing activity. | Establishes a baseline for studying the modulation of AMPA responses by other drugs like ketamine. | nih.gov |

Rs -ampa Hydrobromide in Synaptic Plasticity Research

Investigation of Long-Term Depression (LTD) Mechanisms

(RS)-AMPA hydrobromide, a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been instrumental in elucidating the molecular underpinnings of Long-Term Depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. Research has demonstrated that direct application of this compound can induce a form of synaptic depression that mimics and occludes electrically induced LTD, providing a powerful model to dissect the underlying signaling pathways.

A pivotal study in this area investigated the effects of this compound on synaptic transmission in the hippocampus of developing rats. The findings from this research have significantly advanced our understanding of how AMPA receptor activation can lead to a reduction in synaptic efficacy.

In experiments conducted on hippocampal slices from young rats, the application of this compound was shown to cause a significant depression of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This agonist-induced depression was found to be developmentally restricted, being prominent in the early postnatal period but absent in more mature synapses. This suggests that the mechanisms governing AMPA receptor trafficking and stability change over the course of development.

The depression induced by this compound was characterized by a reduction in the frequency of miniature EPSCs (mEPSCs) without a significant change in their amplitude. This is indicative of a postsynaptic mechanism involving the "silencing" of synapses, where AMPA receptors are removed from the postsynaptic membrane, rendering the synapse unresponsive to glutamate. This process was shown to occur without affecting NMDA receptor-mediated signaling, highlighting the specificity of the effect to AMPA receptors.

Furthermore, the study demonstrated that the depression induced by this compound occluded the depression induced by low-frequency electrical stimulation, a standard protocol for inducing LTD. This mutual occlusion suggests that both phenomena share a common expression mechanism, namely the removal of AMPA receptors from the synapse.

Interestingly, the induction of Long-Term Potentiation (LTP) was found to make the synapses resistant to the depressant effects of this compound. This indicates a dynamic interplay between the signaling pathways that mediate LTP and LTD, with the potentiation of synapses leading to their stabilization and a reduced propensity for depression.

The following table summarizes key findings from research utilizing this compound to investigate LTD mechanisms:

| Experimental Parameter | Observation | Implication |

| Application of this compound (5 µM) to developing hippocampal synapses | Caused a depression of AMPA receptor-mediated signaling. | Direct activation of AMPA receptors is sufficient to induce synaptic depression. |

| Effect on mEPSC Frequency and Amplitude | Decreased the frequency of mEPSCs without altering their amplitude. | The depression is due to the silencing of entire synapses rather than a reduction in the function of individual receptors. |

| Comparison with Stimulus-Induced LTD | Mutually occluded with LTD induced by low-frequency stimulation. | Agonist-induced depression and stimulus-induced LTD share common expression mechanisms. |

| Interaction with LTP | Induction of LTP prevented the depressant effect of this compound. | Synaptic potentiation stabilizes synapses and makes them less susceptible to depression. |

| Developmental Profile | The depressant effect was present in developing but not mature hippocampal synapses. | The mechanisms of AMPA receptor trafficking and synaptic plasticity are developmentally regulated. |

These findings underscore the utility of this compound as a pharmacological tool to selectively probe the mechanisms of LTD. By directly activating AMPA receptors, researchers can bypass the complexities of presynaptic glutamate release and focus on the postsynaptic signaling cascades that lead to the removal of these critical receptors from the synapse, a key event in this form of synaptic plasticity.

Rs -ampa Hydrobromide in Behavioral Neuroscience

Cognitive Function and Learning Models

The role of AMPA receptors in cognitive function is a central area of research, as these receptors are integral to the molecular processes of synaptic plasticity, such as long-term potentiation (LTP), which supports learning and memory. researchgate.net

Memory Consolidation and Retrieval

Research has revealed a dynamic role for different subtypes of AMPA receptors in the lifecycle of a memory, from its initial stabilization (consolidation) to its later recall (retrieval) and subsequent restabilization (reconsolidation). Specifically, studies focusing on fear memory have shown that the subunit composition of AMPA receptors at synapses in the lateral amygdala changes depending on the memory phase.

Memory consolidation appears to correlate with an increase in the synaptic expression of calcium-impermeable AMPA receptors (CI-AMPARs), which are known for their stability at the synapse. However, the act of retrieving a memory triggers a rapid, transient exchange, where these stable CI-AMPARs are replaced by more labile, calcium-permeable AMPA receptors (CP-AMPARs). nih.gov This switch is believed to render the consolidated memory temporarily unstable. nih.gov Following this period of lability, the CP-AMPARs are gradually replaced by CI-AMPARs again over several hours, a process that aligns with the timeline of memory reconsolidation. nih.gov Blocking the activity of the newly inserted CP-AMPARs after retrieval has been shown to impair this reconsolidation process, suggesting they act as crucial markers for synapse-specific memory updating. nih.gov

| Memory Process | Dominant AMPA Receptor Subtype at Synapse | Receptor Characteristic | Associated Memory State | Reference |

|---|---|---|---|---|

| Consolidation | Calcium-Impermeable AMPA Receptors (CI-AMPARs) | More stable at the synapse | Stable | nih.gov |

| Retrieval | Calcium-Permeable AMPA Receptors (CP-AMPARs) | Less stable at the synapse; transiently inserted | Labile / Unstable | nih.gov |

| Reconsolidation | Gradual exchange back to CI-AMPARs | Return to synaptic stability | Stable (updated) | nih.gov |

Spatial Learning and Navigation Tasks

The ability to learn and remember spatial information is critical for navigation and interaction with the environment. This cognitive function heavily relies on the hippocampus and associated brain structures. Studies using AMPA receptor agonists have highlighted the importance of glutamatergic transmission in these circuits.

Research indicates that the supramammillary nucleus (SuM), which projects to the medial septum (MS), plays a significant role in regulating hippocampal theta oscillations, a type of brainwave activity essential for spatial navigation and memory. biorxiv.org Experiments have demonstrated that rats will learn to self-administer AMPA directly into the medial septum, suggesting that activating AMPA receptors in this area is reinforcing. biorxiv.org This reinforcement is associated with increased motivation for environmental interaction. For instance, non-contingent infusions of AMPA into the septum potentiate approach behaviors, such as lever-pressing for a visual stimulus. biorxiv.org These findings imply that AMPA receptor-mediated activity within the supramammillo-septal pathway is crucial for arousal and motivation related to cognitive processes like spatial learning. biorxiv.org

| Brain Region of Interest | Experimental Manipulation | Observed Behavioral Effect | Inferred Cognitive Function | Reference |

|---|---|---|---|---|

| Medial Septum (MS) | Intra-septal self-administration of AMPA | Rats learn to self-administer the compound | Reinforcement, Motivation | biorxiv.org |

| Medial Septum (MS) | Non-contingent AMPA infusion | Increased active lever pressing for a visual stimulus | Potentiation of approach behavior | biorxiv.org |

| Supramammillary Nucleus (SuM) - Medial Septum (MS) Pathway | Stimulation of glutamatergic neurons | Reinforcing effects, heightened locomotor activity | Arousal, Motivation for environmental interaction | biorxiv.org |

Studies of Motor Coordination and Activity

AMPA receptor signaling is integral to the function of motor circuits, including the spinal cord, basal ganglia, and cerebellum, which collectively control motor coordination, locomotion, and learning of motor skills. nih.gov

Direct infusion of AMPA receptor agonists into the central nervous system has been shown to elicit pronounced motor effects. In rodent models, such infusions can induce involuntary muscle contractions (clonus) and states of sustained partial muscle contraction (tonus). frontiersin.org Conversely, pharmacological blockade of AMPA receptors generally leads to a dose-dependent decrease in spontaneous locomotor activity. ahajournals.org The balance of AMPA receptor activity is critical; studies in mouse models of juvenile Batten disease, which present with motor deficits, have shown that attenuating abnormally high AMPA receptor function can significantly improve motor skills in tasks like the accelerating rotarod test, which measures both motor coordination and learning. nih.gov Furthermore, in the context of recovery from stroke, modulating AMPA receptor function has a time-dependent effect; while early potentiation of AMPA signaling can worsen damage, later enhancement can promote the recovery of motor function. jneurosci.org

| Manipulation | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Infusion of AMPA | Rodents | Elicited involuntary muscle contractions (clonus and tonus). | frontiersin.org |

| AMPA receptor antagonist (CP-465,022) | Rats | Dose-dependently inhibited locomotor activity. | ahajournals.org |

| AMPA receptor antagonist (EGIS-8332) | Mouse model of juvenile Batten disease (Cln3Δex1-6) | Significantly improved motor skills on the rotarod test. | nih.gov |

| Positive allosteric modulators of AMPA receptors | Mouse model of focal stroke | Enhanced recovery of limb control when administered 5 days post-stroke. | jneurosci.org |

| AMPA receptor antagonist | MPTP-lesioned monkeys (model of Parkinson's disease) | Potentiated the motor-activating effects of low-dose levodopa and decreased levodopa-induced dyskinesia. | neurology.org |

Investigation of Arousal and Wakefulness States

Arousal and the regulation of sleep-wake cycles are managed by a network of brain regions, including several in the hypothalamus and brainstem, where glutamatergic signaling via AMPA receptors plays a key excitatory role.

Studies have identified the SuM as a structure involved in arousal. biorxiv.org The reinforcing effects observed with AMPA administration in this region are accompanied by heightened locomotor activity, a classic indicator of an aroused state. biorxiv.org Furthermore, hypocretin/orexin neurons, located in the lateral hypothalamus, are critically important for promoting and sustaining wakefulness. nih.gov These neurons are themselves regulated by glutamatergic inputs, and their activity is modulated by AMPA receptors. The wakefulness-promoting drug modafinil, for example, is known to activate hypothalamic arousal regions. nih.gov The HPA-axis, which is activated during arousing events, releases hormones that can rapidly increase AMPA receptor-mediated synaptic transmission. nih.gov This suggests a mechanism by which stressful or arousing stimuli can enhance glutamatergic signaling to promote a state of wakefulness and alertness. nih.gov

| Brain Region / System | Role in Arousal/Wakefulness | Evidence of AMPA Receptor Involvement | Reference |

|---|---|---|---|

| Supramammillary Nucleus (SuM) | Regulates arousal and motivation. | Stimulation of glutamatergic neurons is reinforcing and increases locomotor activity. | biorxiv.org |

| Hypocretin/Orexin Neurons (Lateral Hypothalamus) | Crucial for promoting and maintaining wakefulness. | Activity is modulated by AMPA receptor-mediated synaptic transmission. | nih.gov |

| Hypothalamo-Pituitary-Adrenal (HPA) Axis | Activated by arousing events, releases stress hormones. | Hormones like norepinephrine and corticosterone rapidly increase surface AMPA receptors and enhance synaptic transmission. | nih.gov |

| PreBötzinger Complex | Regulates respiratory rhythm, linked to arousal state changes. | Phosphorylation of AMPA receptors via the cAMP-PKA pathway modulates neuronal excitability and rhythm. | nih.gov |

Neurobiological Effects and Signaling Pathways

Intracellular Signaling Cascades Activated by (RS)-AMPA Hydrobromide

The binding of this compound to AMPA receptors triggers a series of intracellular signaling events, beginning with changes in ion flux and culminating in the activation of various protein kinases.

A primary consequence of AMPA receptor activation by this compound is the influx of ions across the postsynaptic membrane. While most AMPA receptors are permeable to sodium and potassium ions, a subset, known as calcium-permeable AMPA receptors (CP-AMPARs), also allows the entry of calcium ions (Ca2+). biorxiv.orgresearchgate.net These CP-AMPARs typically lack the GluA2 subunit. biorxiv.orgjove.com The influx of Ca2+ through these channels acts as a critical second messenger, initiating a variety of downstream signaling cascades. nih.gov

In oligodendrocyte progenitor cells (OPCs), for instance, the activation of AMPA receptors has been shown to increase the amplitude and frequency of calcium transients. nih.gov This elevation in intracellular calcium is a key signal that can influence cellular processes. nih.gov The activation of metabotropic glutamate receptors (mGluRs) can lead to an increase in the proportion of CP-AMPARs in cultured OPCs, thereby enhancing calcium influx upon AMPA receptor stimulation. nih.gov

The rise in intracellular calcium, along with other signaling molecules generated upon AMPA receptor activation, leads to the stimulation of several protein kinases. These enzymes play a crucial role in modulating synaptic strength and plasticity. Key kinases involved include:

Ca2+/calmodulin-dependent protein kinase II (CaMKII): This kinase is a critical downstream effector of Ca2+ signaling. jneurosci.orgucl.ac.uk Following an influx of calcium, CaMKII can become activated and is known to be involved in processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. jneurosci.orgresearchgate.net

Protein Kinase A (PKA): The cAMP-PKA pathway is another important signaling cascade that can be modulated by AMPA receptor activity. researchgate.netnih.gov PKA-dependent phosphorylation of AMPA receptors can modulate synaptic strength and is implicated in synaptic plasticity in various brain regions. nih.gov Studies have shown that manipulating PKA activity can modulate respiratory rhythm by affecting AMPA receptor function in the preBötzinger complex. nih.gov

Protein Kinase C (PKC): PKC is also involved in the phosphorylation of AMPA receptors and associated proteins, contributing to synaptic plasticity. nih.govuninsubria.it PKC can influence the trafficking of AMPA receptors, for example, by reducing the surface levels of the GluA2 subunit. uninsubria.it

The activation of these kinases leads to the phosphorylation of various target proteins, including the AMPA receptors themselves, which can alter their channel properties and trafficking, thereby modifying the strength of synaptic connections. ucl.ac.ukuninsubria.it

Table 1: Key Protein Kinases Activated by this compound Signaling

| Kinase | Activating Signal | Role in Synaptic Function |

|---|---|---|

| CaMKII | Increased intracellular Ca2+ | Long-term potentiation (LTP), structural plasticity of dendritic spines. jneurosci.orgresearchgate.net |

| PKA | cAMP pathway | Modulation of synaptic strength, synaptic plasticity. researchgate.netnih.gov |

| PKC | Diacylglycerol and Ca2+ | AMPA receptor trafficking, phosphorylation of AMPA receptor subunits. nih.govuninsubria.it |

Calcium Dynamics and Related Signaling

Gene Expression and Protein Synthesis Modulation

The signaling cascades initiated by this compound can extend to the nucleus, where they can modulate gene expression and lead to the synthesis of new proteins. This is a crucial aspect of long-lasting forms of synaptic plasticity.

Activation of AMPA receptors can trigger signaling pathways, such as the MAPK/ERK pathway, which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). researchgate.netnih.gov Phosphorylated CREB can then bind to DNA and initiate the transcription of genes involved in synaptic growth and plasticity.

Furthermore, studies have shown that dopamine, in conjunction with neuronal activity, can induce a protein-synthesis-dependent increase in the AMPA receptor subunit GluA1, but not GluA2. nih.gov This suggests that neuromodulatory systems can interact with AMPA receptor signaling to control the synthesis of specific proteins required for certain forms of synaptic plasticity, such as dopamine-dependent LTP. nih.gov This process is thought to involve the formation of new calcium-permeable AMPA receptors composed of GluA1 homomers. nih.gov

Neurotrophic Factor Release and Synaptogenesis

Activation of AMPA receptors by agonists like this compound can also lead to the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). medchemexpress.eu BDNF, in turn, can promote synaptogenesis, the formation of new synapses.

Research has indicated that positive modulation of AMPA receptors can increase the expression of neurotrophins in hippocampal and cortical neurons. axonmedchem.com BDNF itself can activate signaling pathways, including the CaMKK/CaMKI pathway, which can induce the translation and synaptic incorporation of calcium-permeable AMPA receptors. nih.gov This creates a positive feedback loop where AMPA receptor activation can lead to BDNF release, which then enhances the expression and function of AMPA receptors, promoting synaptic maturation and plasticity. nih.gov

The process of synaptogenesis during development is also influenced by AMPA receptor signaling. During early brain development, the activation of AMPA receptors can, under certain conditions, lead to a silencing of AMPA receptor-mediated synaptic transmission, creating "silent synapses" that contain NMDARs but lack functional AMPARs. nih.gov This process is thought to be a form of developmental plasticity. Conversely, signaling through CaMK-I has been shown to be required for the synaptic incorporation of CP-AMPARs, which contributes to actin-dependent structural plasticity and spine enlargement, key components of synaptogenesis. jneurosci.org

Rs -ampa Hydrobromide in Disease Models and Therapeutic Research

Models of Cognitive Deficits and Impairments

The critical role of AMPA receptors in synaptic plasticity, the cellular basis for learning and memory, has positioned them as a key target in research on cognitive disorders. patsnap.com Enhancement of AMPA receptor function is a strategy being explored for its potential to restore synaptic activity and improve cognitive performance. patsnap.comresearchgate.net

Normal aging is often associated with mild cognitive deficits, which are thought to stem from alterations in synaptic structure and function rather than significant neuron loss. frontiersin.org Research in animal models suggests that the molecular machinery governing AMPA receptor signaling is challenged in the aging brain. frontiersin.orgnih.gov

Studies in aged rats have shown that positive allosteric modulators of AMPA receptors can beneficially restore age-related deficits in memory and synaptic potentiation. nih.gov This suggests that while a sufficient number of functional AMPA receptors may be present at older synapses, they might be underactive without appropriate enhancement. nih.gov In aged Long-Evans rats classified as memory-impaired based on performance in the Morris water maze, an increase in AMPA receptors was observed in most hippocampal subfields. nih.gov This finding points to complex, potentially compensatory or maladaptive, changes in the AMPA receptor system during age-related cognitive decline. nih.gov

| Model | Intervention/Observation | Key Research Finding(s) |

| Aged Rats | Administration of positive allosteric modulators of AMPARs. | Restored age-related deficits in memory and synaptic potentiation. nih.gov |

| Aged Long-Evans Rats (memory-impaired) | Characterization of AMPA receptor levels in the hippocampus. | An increase in the AMPA receptor subtype was found in most hippocampal subfields of memory-impaired rats compared to young and aged unimpaired rats. nih.gov |

| Aged Monkeys | Analysis of the subcellular localization of the GluA2 subunit of the AMPA receptor. | Older animals showed fewer synapses co-labeled with the GluA2 subunit and the protein kinase PKMζ, suggesting a switch in AMPAR subunit composition may contribute to cognitive decline. nih.gov |

Evidence links the dysregulation of AMPA receptors to neurodevelopmental disorders such as Autism Spectrum Disorder and intellectual disability. genecards.orggenecards.org Much of this evidence comes from human genetic studies that have identified mutations in the genes encoding AMPA receptor subunits, such as GRIA1 and GRIA3, in individuals with these conditions. genecards.orggenecards.org

In the context of laboratory models, (RS)-AMPA hydrobromide is a relevant compound for probing the functional consequences of such genetic alterations. genecards.orggenecards.org For instance, research on neurons generated by the direct conversion of fibroblasts from individuals with an autism-associated mutation has utilized AMPA receptor activation to study the resulting synaptic phenotypes. tocris.com These models are crucial for understanding how specific genetic variants affect the fast excitatory synaptic transmission mediated by AMPA receptors. genecards.org

| Model | Intervention/Observation | Key Research Finding(s) |

| Human Genetics | Sequencing of genes in individuals with intellectual disability. | Mutations in GRIA1 and GRIA3, genes encoding AMPA receptor subunits, are associated with X-linked intellectual disability and other neurodevelopmental disorders. genecards.orggenecards.org |

| Fibroblast-derived Neurons (with autism-associated mutation) | Probing of synaptic phenotypes. | AMPA receptor activation is used as a tool to characterize the functional impact of disease-relevant mutations on synaptic transmission. tocris.com |

Aging-Related Cognitive Decline Models

Investigation in Models of Neurodegenerative Conditions

Dysfunction in the glutamatergic system is a hallmark of many neurodegenerative diseases. nih.gov Consequently, AMPA receptors are a significant focus of investigation in preclinical models of these conditions. nih.gov

In Alzheimer's disease, cognitive decline is associated with synaptic dysfunction and loss, where decreased AMPA receptor activation plays a role. frontiersin.orgnih.gov Animal models are therefore used to explore whether enhancing AMPA receptor function can rescue cognitive deficits. researchgate.net

In a rat model of Alzheimer's disease induced by hippocampal injection of amyloid-beta 1-42 (Aβ1-42), treatment with an AMPA receptor positive modulator (ampakine) improved spatial learning and memory deficits. researchgate.net This behavioral improvement was accompanied by an increase in the protein level of brain-derived neurotrophic factor (BDNF) in the hippocampus. researchgate.net Similarly, in the Tg2576 mouse model of Alzheimer's, chronic administration of a TrkB agonist, which acts upstream of AMPA receptors, improved spatial memory. nih.gov This effect was correlated with an increased synaptic expression of the AMPA receptor subunits GluA1 and GluA2. nih.gov

| Model | Intervention/Observation | Key Research Finding(s) |

| Rat Model of AD (Aβ1-42 injection) | Treatment with CX691 (an Ampakine). | Improved impairment of spatial learning and memory; increased BDNF protein levels in the hippocampus. researchgate.net |

| Tg2576 Mouse Model of AD | Chronic oral administration of 7,8-dihydroxyflavone (a TrkB agonist). | Significantly improved spatial memory and increased synaptic expression of GluA1 and GluA2 AMPA receptor subunits. nih.gov |

| Cortical Neurons from APP transgenic mice | Analysis of synaptic proteins. | The synaptic pool of CaMKII, a kinase important for AMPA receptor stabilization, was significantly reduced. frontiersin.orgnih.gov |

In Parkinson's disease, the loss of dopaminergic neurons leads to complex changes in the basal ganglia circuitry, where glutamatergic transmission is a key component. researchgate.net Animal models, such as those created by the neurotoxin 6-hydroxydopamine (6-OHDA), are essential for studying these changes. frontiersin.org In vivo experiments in rats have shown that direct injection of the agonist AMPA into the area of spiny projection neurons can cause a rapid increase in intracellular zinc and subsequent loss of nigrostriatal dopaminergic neurons. nih.gov Furthermore, in 6-OHDA-lesioned mice, treatment with L-DOPA has been shown to cause hyperactivity of AMPA receptors, highlighting the receptor's role in treatment-related complications. frontiersin.org

| Model | Intervention/Observation | Key Research Finding(s) |

| 6-OHDA-lesioned Rat Model | Nigrostriatal dopamine depletion. | Induces evolving changes in the phosphorylation of striatal proteins critical for synaptic plasticity, including those that interact with AMPA receptors. nih.gov |

| Rat Model | Injection of AMPA agonist into spiny projection neurons. | Caused a rapid increase in intracellular Zn2+ ions and a later loss of nigrostriatal dopaminergic neurons. nih.gov |

| MPTP-lesioned Monkey Model | Treatment with L-DOPA. | Autoradiographic results indicated that the pharmacological treatments did not produce changes in the specific binding of AMPA receptors in the basal ganglia. researchgate.net |

Alzheimer's Disease Models

Exploration in Models of Neurological and Psychiatric Disorders

The role of this compound and related compounds extends to models of other disorders where excitatory-inhibitory imbalance is a key feature, most notably epilepsy. brieflands.com Over-activation of AMPA receptors can lead to excitotoxicity and neuronal damage, which is relevant to seizure generation. nih.govnih.gov

In genetic animal models of absence epilepsy, such as the WAG/Rij rat, the expression of the GluR1 subunit of the AMPA receptor is higher in the somatosensory cortex compared to non-epileptic animals. brieflands.com Critically, the microinjection of the selective AMPA agonist this compound into the somatosensory cortex of these rats increased both the amplitude and duration of spike-wave discharges, which are the electrophysiological hallmark of absence seizures. brieflands.com Conversely, an AMPA receptor antagonist reduced these discharges. brieflands.com This demonstrates a direct and pivotal role for AMPA receptor activation in the generation and modulation of seizure activity in this model. brieflands.com

| Model | Intervention/Observation | Key Research Finding(s) |

| WAG/Rij Rat (Genetic model of absence epilepsy) | Microinjection of this compound into the somatosensory cortex. | Increased both the amplitude and duration of spike-wave discharges (SWDs). brieflands.com |

| Rodent Models (General) | Infusion of AMPA or Kainate. | Elicited involuntary muscle contractions (clonus) and passive partial muscle contractions (tonus), demonstrating the seizure-inducing potential of AMPA receptor over-activation. frontiersin.org |

| Human Brain Slices (from patients with temporal lobe epilepsy) | Pharmacological blockade of receptors. | Blockade of AMPA receptors, but not NMDA receptors, inhibited interictal-like electrical activity, suggesting a key role for AMPA receptors in abnormal electrical activity in the epileptic human brain. dovepress.com |

Depression and Anxiety Models

The glutamatergic system, particularly the function of AMPA receptors, is increasingly recognized for its role in the pathophysiology of depression and anxiety. Alterations in AMPA receptor expression, trafficking, and signaling are observed in brain regions critical for mood and emotion regulation, such as the hippocampus and amygdala, in various animal models of stress, depression, and anxiety. frontiersin.orgpnas.orgresearchgate.net Stress, a significant factor in the development of these disorders, has been shown to decrease AMPA receptor expression and function. pnas.org

Research has demonstrated that direct modulation of AMPA receptors can influence depressive- and anxiety-like behaviors in preclinical models. For instance, studies have shown that enhancing AMPA receptor function can produce antidepressant and anxiolytic effects. One study investigating the role of the lateral habenula (LHb), a brain region involved in regulating mood and anxiety, found that activation of AMPA receptors within the LHb produced anxiolytic-like effects in rat models. nih.gov

In a study focused on the cellular mechanisms of synaptic plasticity, direct application of this compound to developing rat hippocampal slices was shown to induce a depression of AMPA receptor-mediated synaptic transmission, a phenomenon known as AMPA receptor silencing. nih.gov This process, where synapses become responsive only to NMDA receptor activation, is a form of synaptic plasticity that occurs during early brain development and can be induced by low-frequency synaptic activation. nih.gov The finding that direct AMPA receptor activation with an agonist can trigger this silencing highlights the receptor's central role in activity-dependent synaptic modification, a process thought to be disrupted in depressive disorders. nih.govmdpi.com

| Model System/Brain Region | Compound Used | Key Research Finding | Reference |

|---|---|---|---|

| Rat Model of Parkinson's Disease with Anxiety-like Behaviors (Lateral Habenula) | (S)-AMPA (active enantiomer) | Activation of AMPA receptors in the lateral habenula produced anxiolytic-like effects in both control and disease-model rats. | nih.gov |

| Developing Rat Hippocampal Slices | This compound | Direct application of the AMPA agonist induced a depression of AMPAR-mediated transmission, mimicking and occluding stimulus-induced synaptic depression (AMPA silencing). | nih.gov |

| Chronic Unpredictable Mild Stress (CUMS) Mouse Model (Ventral CA1 of Hippocampus) | DNQX (AMPA receptor antagonist) | Inhibition of AMPA receptor activity under subthreshold stress conditions was sufficient to induce depressive-like behaviors. | pnas.org |

Q & A

Q. (Advanced)

- Solution preparation : Dissolve (RS)-AMPA in distilled water (≥10 mg/mL solubility ), filter-sterilize (0.22 µm), and store aliquots at -80°C to prevent hydrolysis .

- Pharmacological isolation : Include D-AP5 (50 µM) to block NMDA receptors and MPEP (10 µM) to inhibit mGluRs, ensuring AMPAR-specific effects .

- Temporal precision : Use rapid perfusion systems (e.g., theta tubing) for agonist application ≤1 sec to mimic synaptic glutamate transients .

- Data interpretation : Normalize peak currents to cell capacitance (pA/pF) to control for cell size variability .

How should solubility, stability, and storage conditions be optimized for this compound in chronic experiments?

Q. (Basic)

- Solubility : Prepare stock solutions in water (≥10 mg/mL) at neutral pH; vortex and sonicate if precipitates form .

- Stability : Store lyophilized powder at 2–8°C (short-term) or -20°C (long-term). Avoid freeze-thaw cycles for dissolved aliquots .

- In vivo use : For chronic infusion, use osmotic pumps with sterile saline (pH 7.4) and replace solutions every 7 days to maintain potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.